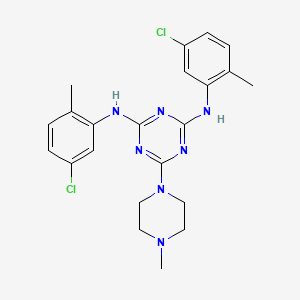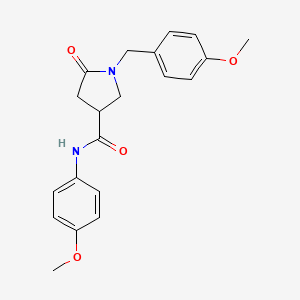![molecular formula C16H11NO4S B11190564 2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid](/img/structure/B11190564.png)
2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thiophene carboxylic acids This compound is characterized by the presence of a furan ring, an amido group, and a phenyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method involves the reaction of 2-furoyl chloride with 4-phenylthiophene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the amido group, typically using reagents like ammonia or amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan and thiophene rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(FURAN-2-AMIDO)BENZOIC ACID
- 2-(FURAN-2-AMIDO)THIOPHENE-3-CARBOXYLIC ACID
- 3-(FURAN-2-AMIDO)BENZOIC ACID
Uniqueness
2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID is unique due to the presence of both a phenyl group and a thiophene ring, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile building block in organic synthesis.
Properties
Molecular Formula |
C16H11NO4S |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(furan-2-carbonylamino)-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO4S/c18-14(12-7-4-8-21-12)17-15-13(16(19)20)11(9-22-15)10-5-2-1-3-6-10/h1-9H,(H,17,18)(H,19,20) |
InChI Key |
XRPPCBRVBFSZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11190489.png)

![ethyl 4-(2-{2-[2-(2-chloroanilino)-2-oxoethyl]-3-oxopiperazino}-2-oxoethyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11190516.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11190520.png)
![N-(4-ethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190521.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11190530.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B11190532.png)
![N-(3-chlorophenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11190537.png)

![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11190541.png)
![4-(7-Azaspiro[3.5]nonan-1-yl)morpholine](/img/structure/B11190548.png)
![2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190550.png)
![N-(4-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11190551.png)
